molecular formula C19H12ClF3N4O5S B11574282 N-[1-(4-Chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzenesulfonamide

N-[1-(4-Chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzenesulfonamide

Cat. No.: B11574282
M. Wt: 500.8 g/mol
InChI Key: VFPPDPSKIFZPBS-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-D]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[1-(4-Chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzenesulfonamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of aromatic rings. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Scientific Research Applications

N-[1-(4-Chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[1-(4-Chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzenesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H12ClF3N4O5S

Molecular Weight

500.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

InChI

InChI=1S/C19H12ClF3N4O5S/c20-10-6-8-11(9-7-10)27-14-13(15(28)25-17(27)30)18(16(29)24-14,19(21,22)23)26-33(31,32)12-4-2-1-3-5-12/h1-9,26H,(H,24,29)(H,25,28,30)

InChI Key

VFPPDPSKIFZPBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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